3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2758000-70-1
VCID: VC11534191
InChI: InChI=1S/C11H16O3/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13)
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS No.: 2758000-70-1

Cat. No.: VC11534191

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid - 2758000-70-1

Specification

CAS No. 2758000-70-1
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Standard InChI InChI=1S/C11H16O3/c12-9(13)11-5-10(6-11,7-11)8-1-3-14-4-2-8/h8H,1-7H2,(H,12,13)
Standard InChI Key LDLMKPLBXIGQDH-UHFFFAOYSA-N
Canonical SMILES C1COCCC1C23CC(C2)(C3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclo[1.1.1]pentane system, a highly strained hydrocarbon framework with three fused cyclopropane rings. This structure confers exceptional rigidity and three-dimensionality, making it a valuable surrogate for linear or planar groups in drug design . The oxan-4-yl group—a tetrahydropyran ring—is attached at the 3-position, introducing stereoelectronic effects that influence solubility and intermolecular interactions .

Physicochemical Data

Key properties of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid include:

PropertyValueSource
Molecular FormulaC11H16O3\text{C}_{11}\text{H}_{16}\text{O}_3
Molecular Weight196.24 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

While experimental data on density and thermal properties remain unpublished, computational models suggest moderate polarity due to the carboxylic acid and ether functionalities . The lack of reported melting/boiling points may indicate challenges in isolation or characterization under standard conditions.

Synthetic Methodologies

Industrial-Scale Synthesis

A patented route (CN115010593B) outlines a four-step synthesis starting from methyl bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylate :

  • Carbonyl Reduction: Borane-mediated reduction of the 3-carboxylate to a hydroxymethyl group (83.5% yield).

  • Bromination: Triphenylphosphine and imidazole facilitate bromination of the hydroxymethyl intermediate (78.1% yield).

  • Hydrolysis: Lithium hydroxide cleaves the methyl ester to yield the carboxylic acid.

  • Dehalogenation: Palladium-catalyzed hydrogenation removes bromine, affording the final product (80.1% yield) .

This route achieves a total yield of 39% with >97% purity, validated at the hundred-gram scale .

Reaction Optimization

Critical parameters include:

  • Temperature Control: Reductions and brominations proceed at 0–30°C to prevent side reactions.

  • Solvent Selection: Tetrahydrofuran (THF) and ethyl acetate balance reactivity and solubility.

  • Catalysis: 10% Pd/C enables efficient dehalogenation under mild hydrogenation conditions .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for tert-butyl groups or para-substituted aryl rings, reducing metabolic liabilities while maintaining target engagement . For example, in adenosine receptor antagonists (US20220119412A1), the compound’s rigidity enhances binding affinity to A2A receptors compared to flexible analogs .

Enzyme Inhibition

Preclinical studies highlight its role in indoleamine-2,3-dioxygenase (IDO) inhibition, a target in oncology and immunology. The oxane ring’s electron-rich ether oxygen may modulate enzyme active-site interactions, though mechanistic details remain under investigation .

Stability and Industrial Viability

Scalability and Cost-Efficiency

The patented route uses commercially available reagents (e.g., borane-THF, LiOH) at a cost of ~$150/kg for the final product—a 60% reduction compared to earlier methods .

Future Directions

Structural Diversification

Functionalization at the oxane 4-position (e.g., introducing halogens or amines) could expand therapeutic applications. Computational docking studies predict enhanced IDO1 inhibition with electron-withdrawing substituents .

Drug Delivery Systems

The carboxylic acid group enables conjugation to nanoparticles or prodrugs. Preliminary data show pH-dependent release profiles in simulated gastric fluid, suggesting oral bioavailability potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator